1,1-Pentamethylenetetrahydroisoquinoline

説明

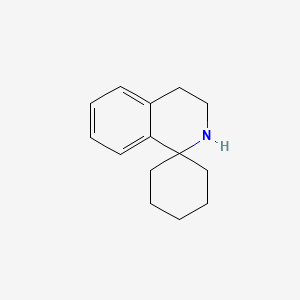

1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) is a conformationally restricted analog of 1-phenylcyclohexylamine (PCA), a phencyclidine (PCP)-like compound. Its structure features a fused pentamethylene ring system that restricts rotational freedom, distinguishing it from PCA and other flexible analogs. PM-THIQ has been studied primarily for its anticonvulsant properties, acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptor-coupled ion channels . This compound exhibits potent activity in the mouse maximal electroshock (MES) seizure model (ED50 = 14.3 mg/kg) with reduced motor toxicity compared to PCA and PCP, suggesting a favorable therapeutic index .

特性

CAS番号 |

89248-68-0 |

|---|---|

分子式 |

C14H19N |

分子量 |

201.31 g/mol |

IUPAC名 |

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclohexane] |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)13-7-3-2-6-12(13)8-11-15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

InChIキー |

PCXIJESZHOKFAB-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

正規SMILES |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

他のCAS番号 |

89248-68-0 |

同義語 |

1,1-pentamethylenetetrahydroisoquinoline |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural and Functional Analogs

Pharmacological Activity and Toxicity

PM-THIQ is compared with PCA, PCP, and other tetrahydroisoquinoline derivatives (e.g., N-ethyl-PCA, 2-methyl-PCA) in terms of anticonvulsant efficacy (MES ED50), motor impairment (TD50), and NMDA receptor binding affinity. Key findings are summarized below:

| Compound | MES ED50 (mg/kg) | Motor Toxicity TD50 (mg/kg) | Therapeutic Index (TD50/ED50) | NMDA Binding IC50 (nM) |

|---|---|---|---|---|

| PM-THIQ | 14.3 | 43.0 | 3.01 | Not explicitly reported |

| PCA | 7.0 | 16.3 | 2.33 | 36.3 |

| PCP | ~7.0* | ~7.0* | ~1.0 | 0.4–1.0 (high affinity) |

| N-Ethyl-PCA | ~10–15† | ~20–25† | ~1.5–2.0 | Data unavailable |

| 2-Methyl-PCA | ~8–12† | ~15–18† | ~1.3–1.8 | Higher than expected‡ |

*PCP exhibited equipotent anticonvulsant and motor toxicity effects, unlike PM-THIQ or PCA .

†Estimated ranges based on truncated data from .

‡2-Methyl-PCA showed higher behavioral potency than predicted by binding assays .

Structural and Mechanistic Insights

- Conformational Restriction: PM-THIQ’s pentamethylene bridge reduces rotational flexibility, likely limiting off-target interactions responsible for motor toxicity. This contrasts with PCA, whose primary amino group allows greater conformational mobility, leading to narrower therapeutic margins .

- NMDA Receptor Specificity : PM-THIQ and PCA block NMDA-induced lethality (ED50 = 127 mg/kg and 36.3 mg/kg, respectively), confirming NMDA antagonism as a key mechanism. However, PM-THIQ’s lower binding affinity compared to PCP suggests partial channel block or alternative modulatory sites .

- Seizure-Type Specificity: Neither PM-THIQ nor PCA protected against pentylenetetrazol-induced seizures, indicating selectivity for voltage-gated ion channel modulation over GABAergic pathways .

Comparison with Other Tetrahydroisoquinoline Derivatives

- Spiroheterocyclic Derivatives (e.g., 1-methyl-1-phenyl-THIQ): These compounds often exhibit psychotropic or antitumor activities but lack systematic anticonvulsant evaluations. Their structural diversity (e.g., spiro rings, substituents) highlights the role of substituent positioning in modulating bioactivity .

- Synthetic Accessibility: PM-THIQ derivatives are synthesized via Pictet-Spengler or alkylation reactions, similar to other tetrahydroisoquinolines. However, PM-THIQ’s fused ring system requires specialized cyclization steps, limiting scalability compared to simpler analogs like PCA .

Key Research Findings and Implications

- Therapeutic Potential: PM-THIQ’s superior therapeutic index (3.01 vs. PCA’s 2.33) positions it as a safer anticonvulsant candidate despite lower potency.

- Future Directions : Structural optimization (e.g., introducing electron-withdrawing groups) could enhance NMDA binding while retaining conformational rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。